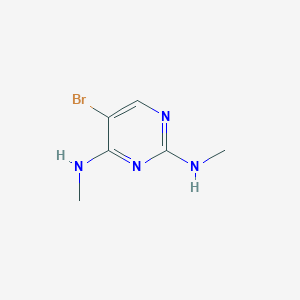
5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N2,N4-dimethylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C6H9BrN4 and a molecular weight of 217.07 g/mol . This compound is characterized by the presence of a bromine atom and two methyl groups attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine typically involves the bromination of N2,N4-dimethylpyrimidine-2,4-diamine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Bromo-N2,N4-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-N2,N4-dimethylpyrimidine-2,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function . The bromine atom and the pyrimidine ring play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
5-Bromo-N2,N4-dimethylpyrimidine-2,4-diamine can be compared with other similar compounds, such as:
5-Bromo-N2,N4-dicyclopentylpyrimidine-2,4-diamine: This compound has cyclopentyl groups instead of methyl groups, which may affect its reactivity and biological activity.
5-Chloro-N2,N4-dimethylpyrimidine-2,4-diamine: The chlorine atom in place of bromine can lead to differences in chemical reactivity and pharmacological properties.
5-Iodo-N2,N4-dimethylpyrimidine-2,4-diamine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H9BrN4 |
|---|---|
Molecular Weight |
217.07 g/mol |
IUPAC Name |
5-bromo-2-N,4-N-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H9BrN4/c1-8-5-4(7)3-10-6(9-2)11-5/h3H,1-2H3,(H2,8,9,10,11) |
InChI Key |
WTTVCXVCCVKIEO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1Br)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B13581441.png)
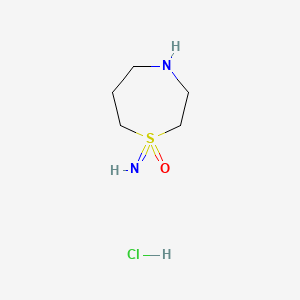

![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)
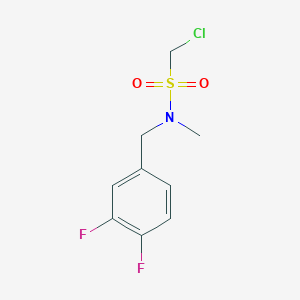
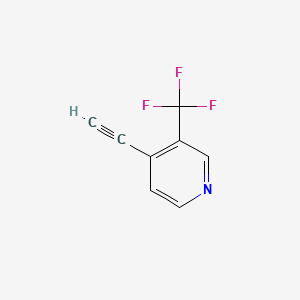
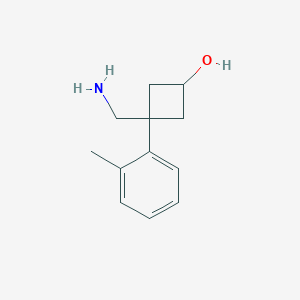
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13581504.png)
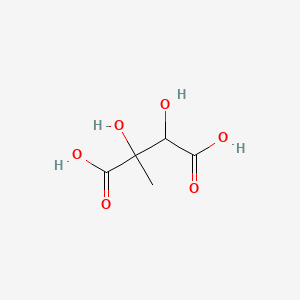
![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)
![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)
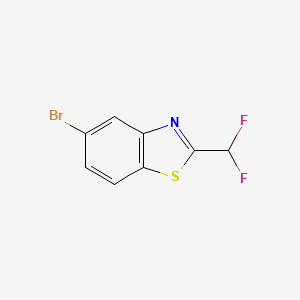
![1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13581527.png)
